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Compound of Interest

Compound Name: 3-Ethylbenzophenone

Cat. No.: B196072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethylbenzophenone (CAS: 66067-43-4), a substituted aromatic ketone. The information

detailed herein is essential for the unequivocal identification, characterization, and quality

control of this compound in research and development settings. This document presents

available experimental and predicted spectroscopic data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental

protocols.

Chemical Structure and Properties
IUPAC Name: (3-ethylphenyl)(phenyl)methanone[1]

Synonyms: m-Ethylbenzophenone

Molecular Formula: C₁₅H₁₄O[1]

Molecular Weight: 210.27 g/mol [1]

Appearance: Liquid
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The following tables summarize the key quantitative data obtained from Mass Spectrometry,

and predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy of 3-Ethylbenzophenone.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.75 d 2H

Aromatic H (ortho to

C=O, unsubstituted

ring)

~7.65 - 7.35 m 7H Aromatic H

~2.70 q 2H -CH₂-

~1.25 t 3H -CH₃

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm. Note:

These are predicted

values based on

standard chemical

shift tables.

Table 2: ¹³C NMR Spectral Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~197 C=O

~144 Aromatic C-CH₂

~138 Aromatic C

~137 Aromatic C

~132 Aromatic CH

~130 Aromatic CH

~129 Aromatic CH

~128 Aromatic CH

~29 -CH₂-

~15 -CH₃

Solvent: CDCl₃. Note: These are predicted

values based on standard chemical shift tables.

Table 3: Infrared (IR) Spectral Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2970, ~2875 Medium Aliphatic C-H stretch

~1660 Strong C=O stretch (ketone)

~1600, ~1450 Medium Aromatic C=C ring stretch

Sample Preparation: Neat

liquid film on KBr plates.

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 3-Ethylbenzophenone is characterized by a molecular ion peak and

several key fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b196072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Assignment

210 Moderate [M]⁺ (Molecular Ion)

181 Moderate [M - CH₂CH₃]⁺

133 High [C₉H₉O]⁺

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Ionization Mode: Electron

Ionization (EI).

Experimental Protocols
The following sections describe generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Ethylbenzophenone is dissolved in

about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard for chemical shift referencing (0.00 ppm). The solution is then transferred to

a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500

MHz spectrometer. Data acquisition parameters include a spectral width of approximately 16

ppm, a relaxation delay of 1.0 second, and a sufficient number of scans to obtain a high

signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,

operating at a frequency of 100 MHz or 125 MHz, respectively. A proton-decoupled pulse

sequence is generally used to simplify the spectrum, resulting in singlet peaks for each

unique carbon atom. A spectral width of around 240 ppm and a relaxation delay of 2.0

seconds are common parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: As 3-Ethylbenzophenone is a liquid, a thin film is prepared by placing

a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of

4000-400 cm⁻¹. A background spectrum of the clean salt plates is acquired first and

automatically subtracted from the sample spectrum to minimize interference from

atmospheric CO₂ and water vapor. A resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 3-Ethylbenzophenone is prepared by dissolving a

small amount of the compound in a volatile organic solvent, such as methanol or acetonitrile,

to a concentration of approximately 1 mg/mL.

Data Acquisition: The mass spectrum is typically obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The

sample is injected into the GC, where it is vaporized and separated from any impurities. The

separated compound then enters the mass spectrometer, where it is ionized (typically at 70

eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z), and a detector records their relative abundance.

Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of 3-
Ethylbenzophenone using the spectroscopic techniques described.
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Spectroscopic Analysis Workflow for 3-Ethylbenzophenone
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Caption: Workflow for the spectroscopic characterization of 3-Ethylbenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 3-Ethylbenzophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b196072#spectroscopic-data-of-3-
ethylbenzophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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